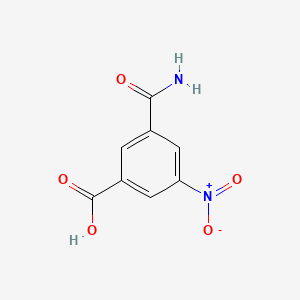

3-Carbamoyl-5-nitrobenzoic acid

Description

Contextualization within Nitrobenzoic Acid Derivatives

Nitrobenzoic acids are a class of organic compounds derived from benzoic acid by the substitution of one or more hydrogen atoms on the benzene (B151609) ring with a nitro group (-NO₂). wikipedia.orgfishersci.com These compounds are characterized by the presence of both a carboxylic acid (-COOH) and a nitro group, which are electron-withdrawing in nature. wikipedia.org This electronic feature significantly increases their acidity compared to the parent benzoic acid. wikipedia.orgwikipedia.org

The isomers of nitrobenzoic acid, such as 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid, are fundamental precursors in the chemical industry, particularly in the synthesis of dyes and pharmaceuticals. wikipedia.orgwikipedia.org For instance, 3-nitrobenzoic acid serves as a precursor to 3-aminobenzoic acid, a key component in certain dyes, while 4-nitrobenzoic acid is used in the synthesis of the anesthetic procaine. wikipedia.orgwikipedia.org The preparation of these isomers often involves the nitration of benzoic acid or the oxidation of the corresponding nitrotoluenes. wikipedia.orgwikipedia.orgwikipedia.org

3-Carbamoyl-5-nitrobenzoic acid is a more complex derivative within this family. It can be viewed as a derivative of 3-nitrobenzoic acid where a hydrogen atom on the benzene ring has been replaced by a carbamoyl (B1232498) group (-CONH₂). This addition of a third functional group further diversifies its chemical properties and reactivity, setting it apart from the simpler nitrobenzoic acid isomers. The presence of the carbamoyl group alongside the nitro and carboxylic acid functionalities provides multiple reaction sites, allowing for more intricate molecular designs.

Significance as a Synthetic Intermediate for Advanced Chemical Structures

The primary significance of this compound lies in its role as a synthetic intermediate. Its multifunctional nature allows it to be a starting point for the construction of a wide array of more complex molecules with potential applications in various fields of chemistry.

The compound is structurally related to 5-nitroisophthalic acid, which is used as an intermediate in the manufacturing of contrast media agents and as a component in polymers for coating metal surfaces. richmanchemical.com The transformation of one of the carboxylic acid groups of 5-nitroisophthalic acid into a carbamoyl group yields this compound, modifying its properties for different synthetic pathways.

The reactivity of this compound is dictated by its three functional groups:

The carboxylic acid group can undergo esterification or be converted into an acid chloride, allowing for the formation of esters and amides.

The nitro group can be reduced to an amino group (-NH₂), which is a common strategy in the synthesis of various bioactive molecules and dyes. chemcess.com The resulting 3-amino-5-carbamoylbenzoic acid can then be further modified.

The carbamoyl group can also participate in various chemical reactions, although it is generally less reactive than the other two groups.

This trifunctional scaffold makes this compound a valuable building block for creating complex heterocyclic compounds and other advanced chemical structures that are of interest in medicinal chemistry and materials science.

Scope of Academic Investigation and Research Trajectories

Academic and industrial research involving this compound is primarily focused on leveraging its unique structure for the synthesis of novel compounds. The existing patent literature suggests a significant interest in its derivatives, pointing towards ongoing research and development in areas where fine-tuned molecular structures are required. uni.lu

Current research trajectories appear to be exploring the following areas:

Development of Novel Synthetic Methodologies: Researchers are likely investigating new and more efficient ways to synthesize this compound and its derivatives. This includes optimizing reaction conditions and exploring new catalytic systems.

Synthesis of Biologically Active Molecules: The structural motifs present in this compound are found in various pharmacologically active compounds. Consequently, a significant research effort is likely directed towards using it as a scaffold to build new potential therapeutic agents. The conversion of the nitro group to an amine is a key step in many of these synthetic routes. google.com

Materials Science Applications: The rigid aromatic core and the presence of hydrogen-bonding groups (carboxylic acid and carbamoyl) make this molecule and its derivatives interesting candidates for the development of new polymers, metal-organic frameworks (MOFs), and other functional materials.

The future of research on this compound will likely see an expansion of its use as a versatile intermediate. As synthetic chemists continue to seek out novel molecular architectures with specific functions, the demand for readily available and versatile building blocks like this compound is expected to grow.

Compound Data

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₅ uni.lu |

| Molecular Weight | 210.14 g/mol |

| IUPAC Name | This compound uni.lu |

| CAS Number | 90196-48-8 clearsynth.com |

| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)N+[O-])C(=O)N uni.lu |

| InChI Key | BDXFKMQTIGVLEU-UHFFFAOYSA-N uni.lu |

List of Compounds Mentioned

| Compound Name |

|---|

| 2-amino-3-methyl-5-chlorobenzoic acid |

| 2-Nitro-3-methylbenzoic acid |

| 2-nitrobenzoic acid |

| 3,5-dinitrobenzoic acid |

| 3-Amino-5-nitrobenzoic acid |

| 3-aminobenzoic acid |

| This compound |

| 3-Chloro-5-nitrobenzoic acid |

| 3-methyl-2-nitrobenzoic acid |

| 3-nitrobenzoic acid |

| 4-aminobenzoic acid |

| 4-Carbamoyl-3-nitrobenzoic acid |

| 4-nitrobenzoic acid |

| 5-Nitroisophthalic acid |

| 5-Nitroisophthalamic acid |

| Benzoic acid |

| Isocyanate |

| m-toluic acid |

| Nitrobenzene |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-carbamoyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c9-7(11)4-1-5(8(12)13)3-6(2-4)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXFKMQTIGVLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628039 | |

| Record name | 3-Carbamoyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90196-48-8 | |

| Record name | 3-Carbamoyl-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-carbamoyl-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Synthesis Pathways

Regioselective Synthesis Strategies for 3-Carbamoyl-5-nitrobenzoic acid

Regioselectivity is paramount in the synthesis of this compound to ensure the carbamoyl (B1232498) and nitro groups are positioned at the 3 and 5 locations, respectively, relative to the carboxylic acid group at position 1.

Sequential Functionalization Approaches

The synthesis of this compound is typically achieved through a sequential functionalization strategy. This approach involves introducing the functional groups onto the aromatic ring in a stepwise manner, which allows for greater control over the final product's structure. A common and logical pathway begins with the nitration of a suitable precursor, followed by the selective modification of one of the existing functional groups to form the carbamoyl group.

A widely utilized pathway starts with 5-nitroisophthalic acid as a key intermediate. This precursor already contains the nitro group and two carboxylic acid groups in the desired 1, 3, and 5 positions. The subsequent step involves the selective mono-amidation of one of the two carboxylic acid groups. This can be accomplished by activating one carboxyl group, for instance, by converting it to an acid chloride or using a coupling agent, and then reacting it with ammonia (B1221849). The challenge in this step lies in achieving selectivity to prevent the formation of the diamide byproduct.

Precursor Selection and Design in Aromatic Carboxylic Acid Synthesis

The choice of the initial precursor is critical for an efficient synthesis. For this compound, isophthalic acid (1,3-benzenedicarboxylic acid) is an ideal and common starting material. The two carboxylic acid groups on the isophthalic acid molecule are meta-directing for electrophilic aromatic substitution reactions. This electronic property directs the incoming nitro group predominantly to the 5-position during nitration, leading to the formation of 5-nitroisophthalic acid with high regioselectivity.

5-Nitroisophthalic acid is itself a crucial precursor. Its availability, either through direct synthesis from isophthalic acid or commercial sources, makes it the immediate precursor for the final amidation step to yield this compound. The structure of 5-nitroisophthalic acid is foundational for creating the target molecule, as the arrangement of its functional groups dictates the final substitution pattern.

Catalytic Systems for Enhanced Reaction Selectivity

Catalytic systems play a significant role in enhancing the selectivity and efficiency of the synthesis.

Nitration Step : The nitration of isophthalic acid is traditionally catalyzed by concentrated sulfuric acid in a mixture with nitric acid. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. More advanced catalytic systems have been developed to improve selectivity and environmental compatibility. These include solid acid catalysts like aluminosilicates and zeolites (e.g., Hβ zeolite), which can provide high regioselectivity, sometimes with the ability to be recycled and reused. Other methods employ reagents like bismuth subnitrate in combination with thionyl chloride for the nitration of various aromatic compounds.

Amidation Step : For the selective conversion of one carboxylic acid group of 5-nitroisophthalic acid to a carbamoyl group, catalytic methods common in peptide synthesis can be employed. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) , often used with an additive like 4-Dimethylaminopyridine (DMAP), can catalytically facilitate the formation of an amide bond with ammonia under mild conditions.

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

To maximize the yield and purity of the final product, careful optimization of reaction parameters such as stoichiometry, temperature, and solvent is essential.

Stoichiometric Control and Temperature Regimes in Synthetic Protocols

In the synthesis of 5-nitroisophthalic acid from isophthalic acid, precise control over the amount of reactants and the reaction temperature is crucial. Industrial processes have been developed that utilize continuous nitration to optimize these parameters. For example, a sulfuric acid solution of isophthalic acid can be reacted with a mixed acid (nitric acid and sulfuric acid) in a tubular reactor.

Maintaining a specific temperature range is vital to control the reaction rate and minimize side reactions, such as the formation of dinitrated products or oxidative degradation. A typical temperature regime for the nitration reaction is between 50°C and 75°C. In one documented continuous synthesis method, the nitration was performed at 75°C with a reaction residence time of just four minutes, achieving a high yield and purity.

| Parameter | Condition | Purpose |

|---|---|---|

| Reactant 1 | Isophthalic acid in Sulfuric Acid (12 wt%) | Starting material solution |

| Reactant 2 | Mixed Acid (65% Nitric Acid / Sulfuric Acid) | Nitrating agent |

| Temperature | 75°C | Optimizes reaction rate and minimizes side products |

| Residence Time | 4 minutes | Ensures high conversion in a continuous process |

| Quenching | Water at 10°C | Stops the reaction and precipitates the product |

| Achieved Yield | 90% | Demonstrates high efficiency of the process |

| Achieved Purity | 99.2% | Indicates high selectivity of the reaction |

For the subsequent mono-amidation of 5-nitroisophthalic acid, stoichiometric control is equally important. Using a slight excess of the activating agent and a controlled amount of ammonia is necessary to favor the formation of the desired mono-amide and reduce the production of the 1,3-dicarbamoyl byproduct.

Role of Solvents in Reaction Kinetics and Thermodynamics

The choice of solvent can significantly influence the outcome of the synthesis by affecting reaction rates, solubility of reagents, and the position of chemical equilibria.

In the nitration of isophthalic acid, concentrated sulfuric acid serves a dual role as both a catalyst and the solvent. Its highly polar and acidic nature facilitates the formation of the nitronium ion and provides a medium in which the reactants are soluble.

For the amidation of 5-nitroisophthalic acid, a non-protic solvent is typically required. Solvents such as N,N-Dimethylformamide (DMF) or chlorinated solvents like dichloromethane (CH₂Cl₂) are suitable choices. These solvents can dissolve the carboxylic acid and the coupling agents without interfering with the reaction. The solvent's ability to solvate the intermediates and transition states can affect the reaction kinetics, while its boiling point can determine the feasible temperature range for the reaction.

Catalyst Screening and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution—specifically, nitration—of 3-Carbamoylbenzoic acid. The selection of an appropriate catalyst and understanding the reaction mechanism are paramount for optimizing this transformation.

Catalyst Screening: The nitration of aromatic compounds is typically catalyzed by strong acids. A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most conventional and effective nitrating agent. masterorganicchemistry.com In this "mixed acid" system, sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction. masterorganicchemistry.comunacademy.com

Alternative catalysts that have been explored for the nitration of aromatic systems, and could be applicable here, include:

Lanthanide(III) triflates: These have been investigated as catalysts for nitration, offering a milder alternative to the traditional mixed acid system.

Nitronium tetrafluoroborate (NO₂BF₄): This pre-formed nitronium salt can be used in an inert solvent, avoiding the harsh conditions of mixed acid.

Solid acid catalysts: Materials like zeolites or sulfated zirconia can offer advantages in terms of catalyst recovery and recycling, contributing to a more sustainable process.

Mechanistic Considerations: The nitration of 3-Carbamoylbenzoic acid follows the general mechanism of electrophilic aromatic substitution. masterorganicchemistry.com The key steps are:

Generation of the electrophile: The nitronium ion (NO₂⁺) is formed from nitric acid and the acidic catalyst. masterorganicchemistry.com

Electrophilic attack: The π-electron system of the benzene (B151609) ring of 3-Carbamoylbenzoic acid attacks the nitronium ion. The carbamoyl (-CONH₂) and carboxylic acid (-COOH) groups are both deactivating and meta-directing. Therefore, the incoming nitro group is directed to the position meta to both substituents, which is the 5-position.

Formation of the sigma complex (arenium ion): A resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion, is formed. nih.gov The positive charge is delocalized over the aromatic ring.

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound. dntb.gov.ua

Computational studies on the nitration of substituted benzenes have provided deeper insights into the reaction mechanism, confirming the role of the sigma complex and elucidating the influence of substituents on the reaction's regioselectivity and rate. nih.govresearchgate.net

Derivatization Chemistry and Functional Group Interconversions of this compound

The presence of three distinct functional groups—a nitro group, a carbamoyl group, and a carboxylic acid group—makes this compound a versatile substrate for a variety of chemical transformations.

Reductive Transformations of the Nitro Moiety

The nitro group of this compound can be selectively reduced to an amino group, yielding 3-amino-5-carbamoylbenzoic acid. This transformation is crucial for the synthesis of various dyes and pharmacologically active molecules. wikipedia.org A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and reaction conditions.

| Reducing Agent | Conditions | Remarks |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | A common and clean method. Care must be taken to avoid reduction of the carboxylic acid group under harsh conditions. commonorganicchemistry.com |

| Metal/Acid Systems | Fe/HCl, Sn/HCl, Zn/HCl | Classical methods for nitro group reduction. Often require stoichiometric amounts of metal. |

| Tin(II) Chloride (SnCl₂) | Ethanol, heat | A mild and selective method that is often compatible with other functional groups like esters and nitriles. stackexchange.com |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic media | A useful reagent for the reduction of nitroarenes, particularly in industrial processes. |

| Hydrazine Hydrate (N₂H₄·H₂O) | In the presence of a catalyst (e.g., Fe₂O₃, Raney Ni) | Can be a selective method for reducing the nitro group in the presence of an amide functionality. researchgate.net |

The selective reduction of the nitro group in the presence of both a carboxylic acid and an amide requires careful selection of the reducing agent and reaction conditions to avoid unwanted side reactions.

Hydrolytic Pathways of the Carbamoyl Group

The carbamoyl group of this compound can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions, yielding 5-Nitroisophthalic acid. chemicalbook.com This dicarboxylic acid is a valuable building block in polymer chemistry and for the synthesis of various specialty chemicals.

Acidic Hydrolysis: Heating this compound in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid, will promote the hydrolysis of the amide functionality.

Basic Hydrolysis: Treatment with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification, will also effect the hydrolysis of the carbamoyl group. A related patent for the preparation of 5-aminoisophthalic acid from 5-nitroisophthalic acid involves the use of sodium carbonate in water, suggesting that carbonate could also be effective for the hydrolysis of the carbamoyl group. google.com

Nucleophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAᵣ) by the presence of the electron-withdrawing nitro group. wikipedia.orglibretexts.org This allows for the displacement of a suitable leaving group, although in the parent molecule, there are no conventional leaving groups like halogens. However, under certain conditions, the nitro group itself can be displaced by a strong nucleophile.

The general mechanism for an SNAᵣ reaction involves the following steps:

Nucleophilic attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing an electron-withdrawing group. libretexts.org

Formation of a Meisenheimer complex: A resonance-stabilized, negatively charged intermediate called a Meisenheimer complex is formed. The negative charge is delocalized onto the electron-withdrawing groups. libretexts.org

Departure of the leaving group: The leaving group departs, restoring the aromaticity of the ring.

While specific examples of SNAᵣ reactions on this compound are not extensively documented in readily available literature, it is a plausible transformation with strong nucleophiles such as alkoxides, thiolates, or amines under forcing conditions. The presence of two other deactivating groups (carbamoyl and carboxylic acid) further enhances the electrophilicity of the aromatic ring.

Carboxylic Acid Group Modifications and Esterifications

The carboxylic acid group of this compound can undergo a variety of modifications, with esterification being one of the most common and useful transformations. Esters of this compound are valuable intermediates in organic synthesis.

Fischer Esterification: This is a classic method for esterification involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. truman.edu The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. A laboratory procedure for the esterification of the closely related 3-nitrobenzoic acid with methanol (B129727) and sulfuric acid provides a good model for this reaction. truman.edu

Other Esterification Methods:

| Method | Reagents | Remarks |

| Reaction with Alkyl Halides | An alkyl halide (e.g., methyl iodide, ethyl bromide) and a base (e.g., K₂CO₃, Cs₂CO₃) | The carboxylic acid is first deprotonated by the base to form the carboxylate salt, which then acts as a nucleophile to displace the halide from the alkyl halide. |

| Coupling Reagents | DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) | These reagents activate the carboxylic acid, allowing it to react with an alcohol under mild conditions. |

| Acid Chlorides | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) followed by an alcohol | The carboxylic acid is first converted to the more reactive acid chloride, which then readily reacts with an alcohol to form the ester. |

A patent describing the esterification of nitrobenzoic acids highlights the use of acid catalysts like sulfuric acid or toluenesulfonic acid with an entraining liquid to remove water azeotropically. google.com

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of 3-Carbamoyl-5-nitrobenzoic acid, providing unambiguous evidence for the connectivity of atoms and the conformational arrangement of the molecule.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Correlation

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the carbamoyl (B1232498) and carboxylic acid groups. The electron-withdrawing nature of the nitro and carboxylic acid groups, along with the carbamoyl group, significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values).

Based on the analysis of structurally related compounds, such as 3-nitrobenzaldehyde (B41214) and various substituted benzoic acids, the following chemical shift assignments for the aromatic protons of this compound can be predicted. oxinst.com The proton situated between the two electron-withdrawing groups (H-4) is expected to be the most deshielded, appearing as a triplet. The proton adjacent to the carbamoyl group (H-2) would likely appear as a triplet, while the proton next to the nitro group (H-6) would also present as a triplet. The amide protons of the carbamoyl group are expected to appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.5 - 8.7 | t |

| H-4 | ~8.8 - 9.0 | t |

| H-6 | ~8.6 - 8.8 | t |

| -CONH₂ | ~7.5 - 8.5 | br s |

| -COOH | >10 | br s |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Backbone and Functional Group Assignment

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by the nature of the directly attached and neighboring functional groups.

The carbonyl carbons of the carboxylic acid and carbamoyl groups are expected to appear at the most downfield positions in the spectrum. Based on data from similar compounds, the carboxylic acid carbonyl carbon is predicted to resonate in the range of 165-170 ppm, while the carbamoyl carbonyl carbon is expected around 160-165 ppm. The aromatic carbons will exhibit distinct chemical shifts based on their substitution pattern. The carbon bearing the nitro group (C-5) and the carbons adjacent to the electron-withdrawing groups are expected to be significantly deshielded. In contrast, the carbons further away from these groups will appear at relatively upfield positions within the aromatic region. fiu.eduorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (-COOH) | ~166.0 |

| C-2 | ~125.0 |

| C-3 (-CONH₂) | ~135.0 |

| C-4 | ~128.0 |

| C-5 (-NO₂) | ~148.0 |

| C-6 | ~122.0 |

| C=O (Carbamoyl) | ~164.0 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (HSQC, HMBC) for Through-Bond Correlations

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the signals for the C-H pairs in the aromatic ring.

An HMBC spectrum would provide information about longer-range couplings (typically over two to three bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbons (carbons with no attached protons), such as the carbons bearing the carboxylic acid, carbamoyl, and nitro groups. For instance, correlations would be expected between the proton at H-2 and the carbonyl carbon of the carbamoyl group, as well as the carbon C-4. Similarly, the proton at H-4 would show correlations to C-2, C-6, and the carbon of the carboxylic acid group. These through-bond correlations provide a comprehensive and unambiguous structural elucidation.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, is a powerful technique for identifying the characteristic functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Stretches

The FT-IR spectrum of this compound is expected to display a series of absorption bands that are characteristic of its constituent functional groups. nist.govspectroscopyonline.com

-OH Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-NH₂ Stretch (Amide): Two distinct bands are expected in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amide.

C=O Stretch (Carboxylic Acid and Amide): Strong absorption bands are expected in the carbonyl region (1750-1650 cm⁻¹). The C=O stretching of the carboxylic acid is typically observed around 1710-1680 cm⁻¹ for aromatic acids. The amide I band (primarily C=O stretch) is expected to appear around 1680-1630 cm⁻¹.

-NO₂ Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching vibration typically appearing in the range of 1550-1500 cm⁻¹ and a symmetric stretching vibration in the range of 1370-1330 cm⁻¹.

C-N Stretch (Amide): The C-N stretching vibration of the amide group is expected in the region of 1420-1380 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Amide | N-H Stretch (asymmetric & symmetric) | 3400 - 3100 |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 |

| Nitro Group | Asymmetric NO₂ Stretch | 1550 - 1500 |

| Nitro Group | Symmetric NO₂ Stretch | 1370 - 1330 |

| Amide | C-N Stretch | 1420 - 1380 |

Note: These are predicted ranges based on general spectroscopic data. Actual experimental values may vary.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FT-IR spectroscopy, allowing for the analysis of solid and liquid samples with minimal preparation. The ATR-IR spectrum of this compound would provide similar information to a standard transmission FT-IR spectrum, revealing the characteristic vibrational modes of its functional groups. The relative intensities of the peaks may differ slightly between ATR and transmission spectra, but the positions of the absorption bands will be largely consistent, providing a valuable molecular fingerprint for the compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the structure of this compound.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. The predicted monoisotopic mass of this compound (C₈H₆N₂O₅) is 210.02766 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition.

Predicted m/z values for various adducts of this compound are useful in interpreting HRMS data.

| Adduct | Predicted m/z |

| [M+H]⁺ | 211.03494 |

| [M+Na]⁺ | 233.01688 |

| [M-H]⁻ | 209.02038 |

| [M+NH₄]⁺ | 228.06148 |

| [M+K]⁺ | 248.99082 |

| [M+H-H₂O]⁺ | 193.02492 |

| [M+HCOO]⁻ | 255.02586 |

| [M+CH₃COO]⁻ | 269.04151 |

Table 1: Predicted m/z values for adducts of this compound. uni.lu

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used to confirm the structure of the molecule. For this compound, fragmentation would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or the nitro group (NO₂). The analysis of these fragments helps to piece together the original structure of the molecule. For example, the loss of a hydroxyl group (-OH) from the carboxylic acid would result in a fragment with a specific mass loss of 17 Da.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a chromophore, such as the nitro-substituted benzene (B151609) ring in this compound, leads to the absorption of UV or visible light. The UV-Vis spectrum of the related compound 3-nitrobenzoic acid shows absorption maxima that can be compared to those of this compound to understand the electronic effects of the carbamoyl group. nist.gov The solvent used can also influence the wavelength of maximum absorbance (λmax).

Chromatographic Techniques for Purity Assessment and Separation Methodologies

Chromatographic methods are essential for assessing the purity of this compound and for developing methods for its separation from related compounds.

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of a compound and for quantitative analysis. In a typical reverse-phase HPLC method, a nonpolar stationary phase is used with a polar mobile phase. For acidic compounds like this compound, the mobile phase often contains an organic solvent like acetonitrile (B52724) mixed with water and an acid, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific HPLC conditions. By comparing the retention time of a sample to a known standard, the presence of this compound can be confirmed. The area of the peak in the chromatogram is proportional to the concentration, allowing for purity assessment. For instance, HPLC analysis of related nitrobenzoic acids has been used to separate and identify isomers, demonstrating the utility of this technique. researchgate.netresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives and Analytical Separations

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, direct analysis of polar, non-volatile compounds such as this compound is challenging due to its high polarity, stemming from the carboxylic acid and amide functional groups, and its low volatility. These characteristics can lead to poor chromatographic performance, including broad, tailing peaks and strong adsorption to the GC column, ultimately resulting in inaccurate quantification and low sensitivity. researchgate.netcolostate.edu To overcome these limitations, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. research-solution.comsigmaaldrich.comresearchgate.net

The primary objectives of derivatizing this compound are to reduce the polarity of the carboxylic acid and amide groups. researchgate.net This is typically achieved through reactions such as alkylation (esterification) for the carboxylic acid group and silylation for the amide and carboxylic acid groups. colostate.eduresearch-solution.com

Potential Derivatization Strategies:

Esterification: The carboxylic acid group can be converted to its corresponding ester, for example, a methyl ester, using reagents like diazomethane (B1218177) or boron trifluoride in methanol (B129727) (BF3/MeOH). colostate.eduresearch-solution.com This reaction replaces the acidic proton with an alkyl group, significantly decreasing the compound's polarity and increasing its volatility.

Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to introduce a trimethylsilyl (B98337) (TMS) group onto both the carboxylic acid and the amide functional groups. sigmaaldrich.com This process effectively caps (B75204) the active hydrogens, reducing intermolecular hydrogen bonding and making the resulting derivative amenable to GC analysis.

Once derivatized, the resulting volatile derivative of this compound can be separated and analyzed using a gas chromatograph, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netste-mart.com The separation is achieved based on the differential partitioning of the derivatized analyte between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid stationary phase coated on the inside of a capillary column. ste-mart.com

The choice of GC column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would likely be suitable for the analysis of the derivatized compound. The operating conditions, including injector temperature, oven temperature program, and detector settings, would need to be optimized to ensure efficient separation and sensitive detection.

Below is a table outlining hypothetical GC-MS parameters for the analysis of a trimethylsilyl derivative of this compound.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Condition |

|---|---|

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Transfer Line Temp. | 280 °C |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure organic compound. This method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), nitrogen (N), and often sulfur (S). The percentage of oxygen (O) is typically calculated by difference. The experimentally determined elemental composition is then compared with the theoretical values calculated from the proposed molecular formula to validate the empirical formula of the compound. nih.gov

For this compound, the molecular formula is C₈H₆N₂O₅. uni.lu Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

The molecular weight of C₈H₆N₂O₅ is: (8 * 12.011) + (6 * 1.008) + (2 * 14.007) + (5 * 15.999) = 96.088 + 6.048 + 28.014 + 79.995 = 210.145 g/mol

The theoretical percentage of each element is:

Carbon (C): (96.088 / 210.145) * 100% = 45.72%

Hydrogen (H): (6.048 / 210.145) * 100% = 2.88%

Nitrogen (N): (28.014 / 210.145) * 100% = 13.33%

Oxygen (O): (79.995 / 210.145) * 100% = 38.07%

In a research setting, a sample of pure this compound would be subjected to combustion analysis in an elemental analyzer. The resulting experimental percentages of C, H, and N would be compared to the theoretical values. A close agreement between the experimental and theoretical data, typically within ±0.4%, provides strong evidence for the proposed empirical and molecular formula.

The following table presents the theoretical elemental composition of this compound and provides a column for the inclusion of experimental data for comparison.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 45.72 | Data not available |

| Hydrogen (H) | 2.88 | Data not available |

| Nitrogen (N) | 13.33 | Data not available |

No publicly available experimental data was found in the searched literature.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diazomethane |

| Boron trifluoride |

| Methanol |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Helium |

| Nitrogen |

| Carbon |

| Hydrogen |

| Oxygen |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Modeling of Electronic Structure and Properties

Quantum chemical modeling is a cornerstone for understanding the intrinsic properties of 3-Carbamoyl-5-nitrobenzoic acid at the atomic and electronic levels.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to determine its optimized ground state geometry. mdpi.com These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

The conformational analysis reveals that the carboxylic acid and carbamoyl (B1232498) groups orient themselves to minimize steric hindrance and maximize favorable electrostatic interactions. The planar nitro group, being strongly electron-withdrawing, significantly influences the electron density distribution across the aromatic ring.

Furthermore, DFT calculations are instrumental in predicting the vibrational frequencies of the molecule. These theoretical frequencies, when compared with experimental data from Infrared (IR) and Raman spectroscopy, allow for the assignment of specific vibrational modes to the corresponding functional groups. This comparison serves as a validation of the calculated geometry and provides a detailed understanding of the molecule's vibrational properties. The simulation of the infrared spectrum based on these calculations often shows good agreement with observed spectral patterns. mdpi.com

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and energy levels of orbitals within a molecule. A key application of MO theory is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy and spatial distribution of these orbitals are crucial in predicting a molecule's reactivity. numberanalytics.comyoutube.com

For this compound, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

FMO analysis helps in identifying the most probable sites for electrophilic and nucleophilic attack. The electron-withdrawing nature of the nitro and carboxylic acid groups significantly lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. Conversely, the carbamoyl group can influence the energy and localization of the HOMO.

Table 1: Predicted Quantum Chemical Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Varies with method | Indicates nucleophilicity and electron-donating ability |

| LUMO Energy | Varies with method | Indicates electrophilicity and electron-accepting ability |

| HOMO-LUMO Gap | Varies with method | Relates to chemical reactivity and stability |

| Dipole Moment | Varies with method | Indicates overall polarity of the molecule |

Note: The exact values depend on the computational method and basis set used.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations provide static pictures of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. This is particularly important for understanding the flexibility of the carbamoyl and carboxylic acid groups and how their orientations might change in different environments, such as in solution or when interacting with a biological target.

MD simulations are also crucial for studying intermolecular interactions. By simulating the molecule in the presence of solvent molecules or other solutes, it is possible to understand how it interacts with its environment through hydrogen bonding, electrostatic interactions, and van der Waals forces. This information is vital for predicting its solubility and its ability to bind to other molecules.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a compound with its biological activity. researchgate.net These methods are instrumental in the rational design of new derivatives with improved properties. nih.gov

For this compound, SAR studies would involve systematically modifying its structure—for instance, by changing the substituents on the aromatic ring or altering the functional groups—and evaluating the effect of these changes on a specific activity. This qualitative approach helps to identify key structural features responsible for the desired effect.

QSAR takes this a step further by developing mathematical models that quantitatively describe the relationship between structural properties (descriptors) and biological activity. nih.gov These descriptors can include electronic properties (like those derived from DFT calculations), steric properties, and hydrophobic properties. By building a QSAR model for a series of this compound derivatives, it becomes possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers that must be overcome for the reaction to proceed. rsc.org

For this compound, computational methods can be used to elucidate the mechanisms of reactions it might undergo, such as nucleophilic aromatic substitution, reduction of the nitro group, or reactions involving the carboxylic acid and carbamoyl functionalities. For example, DFT calculations can be used to model the step-by-step process of a reaction, providing insights into the bond-breaking and bond-forming events. This understanding is crucial for optimizing reaction conditions and for predicting the formation of potential byproducts.

Prediction and Validation of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. mdpi.com As mentioned earlier, DFT calculations can predict vibrational frequencies that correspond to IR and Raman spectra.

In addition to vibrational spectroscopy, computational chemistry can predict other spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated, aiding in the interpretation of experimental NMR spectra and confirming the structure of the molecule. The predicted collision cross section values for different adducts can also be calculated to be compared with mass spectrometry data. uni.lu

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Experimental Correlation |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | Peak positions and intensities |

| UV-Vis Spectroscopy | Electronic Transitions (λmax) | Absorption maxima |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ) | Peak positions |

Note: The accuracy of predicted spectroscopic data depends on the level of theory and the inclusion of solvent effects.

Crystal Engineering and Supramolecular Chemistry

Controlled Crystallization Strategies for 3-Carbamoyl-5-nitrobenzoic acid and its Derivatives

The deliberate design and synthesis of crystalline materials with desired properties, known as crystal engineering, relies on the predictable nature of intermolecular interactions. For this compound, controlled crystallization would likely be achieved through techniques such as slow evaporation from various solvents, vapor diffusion, or cooling crystallization. The choice of solvent is critical, as it can influence the resulting polymorphic form or lead to the inclusion of solvent molecules in the crystal lattice, forming solvates.

Strategies for controlling the crystallization of related nitrobenzoic acids and amides often involve the use of co-formers to create co-crystals with tailored architectures and properties. For instance, the slow evaporation of a solution containing a carboxylic acid and a suitable co-former is a common method for producing co-crystals.

Analysis of Hydrogen Bonding Networks and Supramolecular Synthons

Hydrogen bonds are the cornerstone of the supramolecular chemistry of this compound. The molecule possesses functional groups capable of forming a variety of robust and directional hydrogen bonds, leading to the formation of predictable patterns known as supramolecular synthons.

Key potential synthons for this compound include:

Carboxylic Acid Homodimer: A common and highly stable R²₂(8) graph set motif where two carboxylic acid groups form a cyclic dimer.

Amide-Amide Homodimer: The carbamoyl (B1232498) group can form a similar R²₂(8) cyclic dimer with another amide group.

Amide-Carboxylic Acid Heterosynthon: A robust interaction where the carboxylic acid proton is donated to the carbonyl oxygen of the amide group, often forming a chain or a different cyclic motif.

Amine-Nitro Interactions: The amino group of the carbamoyl function can act as a hydrogen bond donor to the oxygen atoms of the nitro group on a neighboring molecule. osti.gov

Studies on analogous compounds provide insight into the likely hydrogen bonding networks. For example, in the co-crystal of 4-aminobenzoic acid and 3,5-dinitrobenzoic acid, a cyclic heterodimer is formed through hydrogen bonding between the carboxylic acid groups. osti.gov Furthermore, the amine group engages in hydrogen bonding with the nitro groups, organizing the heterodimers into two-dimensional arrays. osti.gov Similarly, research on the ammonium (B1175870) salt of carbamoylcyanonitrosomethanide highlights the diverse hydrogen-bonding patterns originating from the carbamoyl group, which can form mutual interactions leading to helical structures. scienceopen.comnih.gov

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Beyond the primary hydrogen bonds, other intermolecular interactions contribute to the stability and packing of the crystal lattice. These include:

C-H···O Interactions: Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen acceptors (from the nitro, carbamoyl, or carboxylic acid groups) also play a significant role in the crystal packing.

The combination of these varied interactions leads to the formation of specific crystal packing motifs. Based on related structures, it is plausible that this compound would form layered or herringbone structures, driven by the strong hydrogen-bonding synthons and optimized by weaker interactions.

Co-crystallization and Solvate Formation for Solid-State Modification

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical composition. By introducing a "co-former" molecule that can form strong and predictable hydrogen bonds with the target molecule, new crystalline phases with different properties (e.g., solubility, stability, melting point) can be designed.

Given the functional groups present in this compound, a wide range of co-formers could be explored. Potential co-formers could include:

Pyridine derivatives: To form heterosynthons with the carboxylic acid group.

Other carboxylic acids or amides: To compete with or complement the existing homosynthons.

Molecules with hydroxyl groups: To introduce additional hydrogen bonding possibilities.

The study of co-crystals of 3,5-dinitrobenzoic acid with various molecules, such as 4-aminosalicylic acid, demonstrates the formation of complex hydrogen-bonded networks involving both homodimers and heterodimers. nih.gov

Solvate formation, where solvent molecules are incorporated into the crystal lattice, is also a common phenomenon. The choice of solvent during crystallization can lead to the formation of solvates, which can exhibit different crystal structures and stability compared to the unsolvated form. Research on 3,5-dinitrobenzoic acid and acetamide (B32628) has shown the formation of twelve isostructural multicomponent solvate crystals, where the solvent molecules occupy channels within the crystal lattice. nih.gov

Table 1: Potential Supramolecular Synthons in this compound

| Synthon Type | Interacting Groups | Typical Graph Set |

| Carboxylic Acid Homodimer | -COOH with -COOH | R²₂(8) |

| Amide Homodimer | -CONH₂ with -CONH₂ | R²₂(8) |

| Amide-Carboxylic Acid Heterosynthon | -CONH₂ with -COOH | Chain or Ring |

| Amine-Nitro Interaction | -NH₂ with -NO₂ | N-H···O |

This table is illustrative and based on the functional groups present in the molecule and data from analogous compounds.

Impact of Solvent Inclusion on Crystalline Structures and Stability

The inclusion of solvent molecules in the crystal lattice can have a profound impact on the structure and stability of the resulting solvate. Solvent molecules can participate in the hydrogen-bonding network, acting as bridges between molecules of this compound. This can lead to the formation of entirely new crystal packing arrangements that are not accessible in the unsolvated form.

For example, in hydrated co-crystals, water molecules often play a crucial role in stabilizing the structure by forming additional hydrogen bonds. nih.gov The size and shape of the solvent molecule can also influence the crystal packing, sometimes leading to the formation of channels or cavities within the crystal that host the solvent molecules. nih.gov

The stability of these solvates is a critical consideration. Desolvation, the process of removing the solvent from the crystal lattice, can lead to a loss of crystallinity or a transformation to a different polymorphic form. The temperature and humidity at which desolvation occurs are important parameters for the solid-state characterization of such materials.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The inherent reactivity of 3-Carbamoyl-5-nitrobenzoic acid makes it an important starting material for the synthesis of more elaborate chemical structures. Its functional groups can be selectively modified to introduce new functionalities and build molecular complexity.

Precursor in Pharmaceutical Intermediate Synthesis

While direct, large-scale applications in marketed pharmaceuticals are not extensively documented, the structural motif of this compound is of significant interest in medicinal chemistry. The nitro group can be reduced to an amine, yielding 3-amino-5-carbamoylbenzoic acid, a key intermediate for the synthesis of various bioactive molecules. This transformation opens the door to creating a diverse library of compounds for drug discovery programs.

The synthesis of heterocyclic compounds, a cornerstone of many pharmaceutical agents, represents a key area of application. For instance, derivatives of nitro-aromatic compounds are utilized in the construction of pyrazole (B372694) and pyranopyrazole systems, which are known to exhibit a wide range of biological activities. The general strategy often involves the reaction of a nitro-substituted building block to form a heterocyclic core, which can then be further functionalized. Research into the synthesis of bioactive heterocycles has demonstrated the utility of related nitro-containing phenyl derivatives in creating complex molecular architectures. amanote.comresearchgate.net

Furthermore, the core structure is related to intermediates used in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. The development of novel PARP-1 inhibitors has involved scaffolds that could conceptually be derived from precursors like this compound, highlighting its potential in generating new therapeutic agents.

Application in Agrochemical Precursor Development

The development of new agrochemicals often relies on the synthesis of novel organic molecules with specific biological activities. Nitroaromatic compounds are established precursors in the agrochemical industry. For example, derivatives of phenoxybenzoic acid containing a nitro group have been investigated for their herbicidal and plant growth regulatory properties. astate.edu While specific examples detailing the use of this compound in commercial agrochemicals are not widely published, its structural features make it a plausible candidate for the synthesis of new active ingredients. The presence of the carbamoyl (B1232498) and carboxylic acid groups offers multiple points for modification, allowing for the fine-tuning of a molecule's properties to achieve desired herbicidal or pesticidal activity. Patents related to agrochemical compositions often include a wide range of substituted aromatic compounds, indicating the broad scope of structures explored in this field. clearsynth.com

Role in Specialty Chemical Production

This compound and its derivatives have potential applications in the production of specialty chemicals, including dyes and energetic materials. The nitroaromatic core can act as a chromophore, making it a candidate for the synthesis of novel dyes.

In the field of energetic materials, nitro-substituted aromatic compounds are fundamental building blocks. Research into new energetic materials has explored a wide variety of nitro-functionalized heterocycles and aromatic compounds to achieve high density and a positive oxygen balance. rsc.orgresearchgate.netorgchemres.orgresearchgate.net The high nitrogen and oxygen content of this compound makes it a molecule of interest for the design and synthesis of new energetic compounds with tailored properties.

Development as a Versatile Reagent in Novel Chemical Transformations

Beyond its role as a structural building block, this compound can also function as a versatile reagent in various chemical transformations. The interplay of its electron-withdrawing nitro and carboxylic acid groups with the potentially electron-donating carbamoyl group influences the reactivity of the aromatic ring. This electronic nature makes the compound and its derivatives interesting candidates for studying reaction mechanisms and developing new synthetic methodologies.

The presence of the carbamoyl group introduces the capacity for hydrogen bonding, which can influence the solubility and reactivity of the molecule in different solvent systems. The reactivity of the carbamoyl group itself can be exploited in various transformations. For example, studies on related carbamoyl-containing compounds have shown they can undergo cyclization reactions to form heterocyclic structures. orgchemres.org

Potential in the Design and Synthesis of Functional Materials

The rigid structure and multiple coordination sites of this compound make it an attractive ligand for the construction of functional materials, particularly in the field of supramolecular chemistry and crystal engineering. ias.ac.in The carboxylic acid and carbamoyl groups can participate in hydrogen bonding and coordination with metal ions, leading to the formation of well-ordered, multidimensional structures.

A significant area of interest is the synthesis of Metal-Organic Frameworks (MOFs) or Porous Coordination Polymers (PCPs). These materials are constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, surface area, and catalytic activity, can be tuned by the choice of the organic linker. Nitro-containing ligands have been successfully employed in the synthesis of MOFs, where the nitro group can enhance the material's properties, such as its catalytic activity or its ability to selectively adsorb certain molecules. nih.gov The ability of this compound to act as a multidentate ligand opens up possibilities for creating novel MOFs with unique topologies and functionalities. The self-assembly of similar benzoic acid derivatives has been shown to form complex two-dimensional supramolecular networks. researchgate.net

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing how chemists approach the synthesis of complex molecules like 3-Carbamoyl-5-nitrobenzoic acid. google.comuqu.edu.sa These computational tools are increasingly adept at predicting viable synthetic routes, optimizing reaction conditions, and even discovering novel chemical transformations.

Reaction Condition Optimization: Machine learning algorithms, particularly neural networks and random forest models, can analyze large datasets to predict the optimal conditions for a given reaction. youtube.comeuropeanpharmaceuticalreview.com By inputting variables such as catalyst type, solvent, temperature, and reactant concentrations, these models can predict the reaction yield and purity with a high degree of accuracy. europeanpharmaceuticalreview.comgoogle.com This data-driven approach minimizes the need for extensive trial-and-error experimentation, saving time and resources in the synthesis of this compound. For instance, an ML model could be trained on data from the amidation and oxidation reactions required to form the final product, predicting the conditions that maximize yield while minimizing byproduct formation.

Predictive Power of AI in Synthesis:

| AI Application | Function | Relevance to this compound Synthesis |

| Retrosynthesis Tools | Proposes synthetic pathways from target to starting materials. | Identifies efficient routes from simple precursors. |

| Machine Learning Models | Optimizes reaction parameters (temperature, catalyst, etc.). | Fine-tunes conditions for amidation and nitration steps. |

| Reaction Outcome Prediction | Predicts major products and potential byproducts. | Anticipates side reactions, improving purity. |

Development of Green Chemistry Approaches for Sustainable Production of this compound

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce the environmental impact of chemical processes. For the production of this compound, several green chemistry avenues are being explored.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical methods. For the formation of the amide bond in this compound, enzymes such as lipases and amide bond synthetases are of particular interest. google.comgoogle.com These biocatalysts can operate in aqueous media under mild conditions, often eliminating the need for harsh solvents and protecting groups. google.comgoogle.com Nitrile synthetase enzymes, which can be engineered to halt at the amide intermediate, also present a promising route for the carbamoyl (B1232498) functional group introduction. youtube.com

Alternative Solvents and Reaction Conditions: The search for greener solvents is a key focus. Supercritical fluids, ionic liquids, and water are being investigated as replacements for volatile organic compounds (VOCs) in nitration and oxidation reactions. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption for the synthesis of nitroaromatic compounds.

Atom Economy: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. This involves designing synthetic routes that minimize the formation of byproducts. For this compound, this could involve developing more selective nitration methods to avoid the formation of unwanted isomers of nitrobenzoic acid.

Key Green Chemistry Strategies:

| Green Chemistry Approach | Description | Potential Application in Synthesis |

| Biocatalysis | Use of enzymes for chemical transformations. | Enzymatic amidation to form the carbamoyl group. |

| Green Solvents | Replacement of hazardous solvents with benign alternatives. | Use of water or supercritical CO2 in reaction steps. |

| Microwave Synthesis | Use of microwave energy to accelerate reactions. | Rapid and efficient nitration of the benzene (B151609) ring. |

| Improved Atom Economy | Designing reactions to maximize product and minimize waste. | Selective reactions that reduce byproduct formation. |

Exploration of Novel Reactivity Patterns and Unconventional Synthetic Strategies

Beyond established synthetic methods, future research will likely focus on uncovering novel reactivity and developing unconventional strategies for the synthesis of this compound.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a rapidly advancing field in organic synthesis. For a precursor to this compound, C-H activation could enable the direct introduction of the nitro or carbamoyl groups onto the benzene ring, bypassing the need for pre-functionalized starting materials. This approach offers a more atom- and step-economical route to the target molecule.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are not feasible in batch. The nitration of aromatic compounds, which is often highly exothermic, can be performed more safely and with greater control in a flow system. This could lead to higher yields and purities of nitrated intermediates for the synthesis of this compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This strategy could be explored for novel transformations on the aromatic ring or for the introduction of the functional groups present in this compound through radical-based mechanisms.

Advanced In-situ Spectroscopic Characterization Techniques for Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates and impurities. Process Analytical Technology (PAT) utilizes advanced in-situ spectroscopic techniques to achieve this. sailife.commdpi.com

Real-time Monitoring with ATR-FTIR and Raman Spectroscopy: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of a reaction in real-time. mdpi.com By inserting a probe directly into the reaction vessel, these techniques can track the disappearance of starting materials and the appearance of products by monitoring their characteristic vibrational frequencies. For the synthesis of this compound, these methods could be used to follow the conversion of a carboxylic acid to an amide or the progress of the nitration reaction.

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution. youtube.com In-situ NMR allows for the direct observation of reaction mixtures, enabling the identification of transient intermediates and byproducts that might be missed by traditional offline analysis. This can be particularly useful for understanding the mechanism of complex transformations and for optimizing reaction conditions to minimize the formation of unwanted side products.

Crystallization Monitoring: For the final isolation and purification of this compound, PAT tools can be employed to monitor the crystallization process. sailife.comeuropeanpharmaceuticalreview.com Techniques such as Focused Beam Reflectance Measurement (FBRM) can track changes in particle size and distribution in real-time, allowing for precise control over the crystallization process to obtain a product with the desired physical properties. europeanpharmaceuticalreview.com

Advanced Spectroscopic Monitoring Techniques:

| Technique | Information Gained | Application in Synthesis |

| ATR-FTIR/Raman | Functional group changes, reaction kinetics. | Real-time monitoring of amidation and nitration. |

| In-situ NMR | Detailed structural information, intermediate identification. | Mechanistic studies and byproduct analysis. |

| FBRM | Particle size and distribution during crystallization. | Optimization of the final product isolation and purification. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Carbamoyl-5-nitrobenzoic acid?

- Methodological Answer : The synthesis typically involves nitration of benzoic acid derivatives followed by carbamoylation. For instance, starting with 3-nitrobenzoic acid (CAS 121-92-6), the carbamoyl group can be introduced via reaction with urea or phosgene derivatives under controlled acidic or basic conditions. Intermediate purification steps, such as recrystallization from ethanol/water mixtures, are critical to isolate the target compound .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to SDS guidelines, including wearing nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use local exhaust ventilation to minimize dust inhalation. Store in a cool, dry place away from oxidizers, and dispose of waste via approved hazardous chemical protocols. Refer to hazard codes H315 (skin irritation) and H319 (eye irritation) for risk mitigation .

Q. How is the purity of this compound validated in synthetic workflows?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase. Compare retention times against certified reference materials. Complement with melting point analysis (expected range: 140–144°C for analogous nitrobenzoic acids) .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound to resolve anisotropic displacement parameters?

- Methodological Answer : Use SHELXL’s least-squares refinement against high-resolution F² data. Define anisotropic thermal parameters for non-hydrogen atoms and constrain hydrogen atoms using riding models. Validate refinement with R-factor convergence (<5%) and analyze residual electron density maps to confirm absence of unresolved solvent or disorder .

Q. What strategies resolve discrepancies between spectroscopic data (e.g., IR) and crystallographic results for this compound?

- Methodological Answer : Cross-validate using complementary techniques. For example, if IR indicates a carbonyl stretch absent in X-ray data, consider dynamic effects like hydrogen bonding or tautomerism. Perform variable-temperature NMR to probe conformational flexibility. Computational modeling (DFT) can simulate vibrational spectra and compare with experimental data .

Q. How to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated aging studies by incubating samples at 40°C, 60°C, and 80°C under controlled pH (2–12). Monitor degradation via HPLC every 24 hours. Use Arrhenius kinetics to extrapolate shelf-life at standard conditions. Note nitro group reduction risks under strongly acidic or reductive environments .

Q. What experimental designs optimize the synthesis of this compound derivatives for structure-activity studies?

- Methodological Answer : Apply Design of Experiments (DoE) to vary reaction parameters (e.g., molar ratios, temperature, catalyst loading). Use response surface methodology (RSM) to maximize yield and minimize byproducts. Characterize derivatives via single-crystal X-ray diffraction to correlate substituent effects with molecular packing .

Data Contradiction and Validation

Q. How to address conflicting solubility data reported for this compound in different solvents?

- Methodological Answer : Replicate solubility measurements using gravimetric analysis under standardized conditions (25°C, inert atmosphere). Compare with literature values and assess solvent purity (e.g., residual water in DMSO). Solubility in DMF vs. ethanol may vary due to polarity and hydrogen-bonding capacity .

Q. What analytical workflows confirm the absence of polymorphic forms in crystallized samples?

- Methodological Answer : Perform powder X-ray diffraction (PXRD) to detect polymorphs. Pair with differential scanning calorimetry (DSC) to identify melting endotherms unique to each form. If discrepancies arise, recrystallize from alternative solvents (e.g., acetone vs. ethyl acetate) and repeat analyses .

Note on Evidence

- Safety protocols and synthesis routes are informed by SDS guidelines and analogous nitrobenzoic acid derivatives .

- Crystallographic methods derive from SHELX program documentation and refinement best practices .

- Stability and spectroscopic validation strategies integrate industrial and academic laboratory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro